molecular formula C14H13NO B1595177 4-methyl-N-phenylbenzamide CAS No. 6833-18-7

4-methyl-N-phenylbenzamide

Cat. No.: B1595177
CAS No.: 6833-18-7
M. Wt: 211.26 g/mol
InChI Key: PQEOPHYIUYAVDQ-UHFFFAOYSA-N
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Description

4-Methyl-N-phenylbenzamide is an organic compound with the molecular formula C14H13NO. It is a derivative of benzanilide, where a methyl group is attached to the benzene ring. This compound is known for its applications in various fields, including pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methyl-N-phenylbenzamide can be synthesized through the condensation of 4-methylbenzoic acid with aniline. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the corresponding acid chloride, which then reacts with aniline to produce the desired amide.

Reaction Conditions:

    Temperature: The reaction is usually carried out at elevated temperatures (around 60-80°C).

    Solvent: Common solvents include dichloromethane or toluene.

    Catalysts: Catalysts such as pyridine may be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-phenylbenzamide undergoes various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst are common reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution.

Major Products

    Oxidation: 4-Methyl-N-phenylbenzoic acid.

    Reduction: 4-Methyl-N-phenylbenzylamine.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

4-Methyl-N-phenylbenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studies have explored its potential as a ligand in biochemical assays.

    Medicine: Research is ongoing into its potential use as a pharmaceutical agent, particularly in the development of anti-inflammatory and analgesic drugs.

    Industry: It is used in the production of agrochemicals and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-methyl-N-phenylbenzamide involves its interaction with specific molecular targets. For instance, in biological systems, it may act by binding to enzyme active sites, thereby inhibiting their activity. The exact pathways and targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    N-phenylbenzamide: Lacks the methyl group, leading to different chemical properties and reactivity.

    4-Methylbenzanilide: Similar structure but different functional groups, affecting its reactivity and applications.

    N-methyl-N-phenylbenzamide: Contains an additional methyl group on the nitrogen, altering its chemical behavior.

Uniqueness

4-Methyl-N-phenylbenzamide is unique due to the presence of the methyl group on the benzene ring, which influences its reactivity and interaction with other molecules. This structural feature can enhance its solubility and modify its biological activity compared to its analogs.

Properties

IUPAC Name

4-methyl-N-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c1-11-7-9-12(10-8-11)14(16)15-13-5-3-2-4-6-13/h2-10H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQEOPHYIUYAVDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50218476
Record name Benzamide, 4-methyl-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50218476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6833-18-7
Record name 4-Methyl-N-phenylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6833-18-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, 4-methyl-N-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006833187
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, 4-methyl-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50218476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name P-TOLUANILIDE
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Synthesis routes and methods

Procedure details

Into a 500-mL 3-necked round-bottom flask purged and maintained with an inert atmosphere of nitrogen, was placed a solution of 4-methylbenzoic acid (20 g, 146.90 mmol, 1.00 equiv) in thionyl chloride (60 g). The mixture was stirred for 2 h at 80° C. The mixture was concentrated under vacuum. The residue was dissolved in dichloromethane (200 mL). This was followed by the addition of triethylamine (29.7 g, 293.51 mmol, 2.00 equiv) dropwise with stirring at 0° C. To this was added aniline (13.6 g, 146.04 mmol, 1.00 equiv) dropwise with stirring at 0° C. The resulting solution was allowed to react, with stirring overnight at room temperature. The resulting mixture was washed with 3×100 mL of hydrogen chloride (5%) and 2×100 mL NaOH (5%). The mixture was washed with 3×100 mL of water. The mixture was dried over anhydrous sodium sulfate and concentrated under vacuum. This resulted in 19.37 g (62%) of 4-methyl-N-phenylbenzamide as a white solid. MS (ESI) m/z 212 ([M+H]+).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
29.7 g
Type
reactant
Reaction Step Two
Quantity
13.6 g
Type
reactant
Reaction Step Three
Quantity
60 g
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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